molecular formula C18H17N3O3S B14111541 2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide

Cat. No.: B14111541
M. Wt: 355.4 g/mol
InChI Key: LHDZZDUJTBGMKJ-UDWIEESQSA-N
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Description

2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzoxazole ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiols.

    Formation of Acetohydrazide: The acetohydrazide moiety can be synthesized by reacting acetic acid hydrazide with appropriate aldehydes or ketones.

    Final Coupling: The final compound is obtained by coupling the benzoxazole derivative with the acetohydrazide under suitable conditions, often involving reflux in an organic solvent.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the hydrazide moiety, potentially converting it to corresponding amines.

    Substitution: The benzoxazole ring and the methoxyphenyl group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to its structural features.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: The compound can be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide depends on its application. For instance, as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. As a catalyst, it may facilitate chemical reactions by stabilizing transition states.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide: Lacks the methoxyphenyl group.

    N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide: Lacks the benzoxazole ring.

Uniqueness

The unique combination of the benzoxazole ring, sulfanyl group, and methoxyphenyl group in 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H17N3O3S

Molecular Weight

355.4 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-1-(4-methoxyphenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H17N3O3S/c1-12(13-7-9-14(23-2)10-8-13)20-21-17(22)11-25-18-19-15-5-3-4-6-16(15)24-18/h3-10H,11H2,1-2H3,(H,21,22)/b20-12+

InChI Key

LHDZZDUJTBGMKJ-UDWIEESQSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2O1)/C3=CC=C(C=C3)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NC2=CC=CC=C2O1)C3=CC=C(C=C3)OC

Origin of Product

United States

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